molecular formula C8H12ClNO B13642020 8-Azabicyclo[3.2.1]octane-8-carbonylchloride

8-Azabicyclo[3.2.1]octane-8-carbonylchloride

Cat. No.: B13642020
M. Wt: 173.64 g/mol
InChI Key: VAPVXQWJZXBOHN-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octane-8-carbonylchloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-azabicyclo[3.2.1]octane-8-carbonylchloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information. This material undergoes a series of transformations to form the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octane-8-carbonylchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions could result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 8-azabicyclo[3.2.1]octane-8-carbonylchloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azabicyclo[3.2.1]octane-8-carbonylchloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octane-8-carbonyl chloride

InChI

InChI=1S/C8H12ClNO/c9-8(11)10-6-2-1-3-7(10)5-4-6/h6-7H,1-5H2

InChI Key

VAPVXQWJZXBOHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)N2C(=O)Cl

Origin of Product

United States

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